(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid
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Overview
Description
(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an aminooxy group and a naphthyl group, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and aminooxy compounds.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted naphthyl derivatives.
Scientific Research Applications
(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as enzyme inhibition and drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid include:
(S)-2-(Aminooxy)-3-(phenyl)propanoic acid: This compound features a phenyl group instead of a naphthyl group.
(S)-2-(Aminooxy)-3-(pyridyl)propanoic acid: This compound contains a pyridyl group in place of the naphthyl group.
Uniqueness
The uniqueness of this compound lies in its naphthyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2S)-2-aminooxy-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO3/c14-17-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
PREXLYBTLZXIMT-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)ON |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)ON |
Origin of Product |
United States |
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